2-Methyl-4-methylthiophenylboronic acid pinacol ester
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Overview
Description
2-Methyl-4-methylthiophenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid, featuring a boron atom bonded to a phenyl ring substituted with a methyl group and a methylthio group, and stabilized by a pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-4-methylthiophenylboronic acid.
Reaction with Pinacol: The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the pinacol ester. This reaction often uses a dehydrating agent like toluene or an azeotropic distillation setup to remove water formed during the esterification process.
Catalysts and Conditions: Catalysts such as palladium or platinum complexes can be used to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the boronic acid.
Industrial Production Methods:
In an industrial setting, the synthesis of 2-methyl-4-methylthiophenylboronic acid pinacol ester is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Solvent recycling and by-product management are also optimized to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-methyl-4-methylthiophenylboronic acid pinacol ester. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl compounds.
Oxidation: The compound can undergo oxidation reactions, typically using hydrogen peroxide or other oxidizing agents, to form the corresponding boronic acid or boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the boron center, where the pinacol ester group can be replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids or Boronate Esters: From oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Catalysis: Acts as a ligand in various catalytic systems.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Boron Neutron Capture Therapy (BNCT): Boronic acid derivatives are explored for their potential in BNCT, a type of cancer treatment.
Industry:
Material Science: Used in the development of polymers and advanced materials.
Sensors: Boronic esters are used in the design of sensors for detecting sugars and other biomolecules.
Mechanism of Action
The mechanism by which 2-methyl-4-methylthiophenylboronic acid pinacol ester exerts its effects in chemical reactions primarily involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylthio group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the methyl and methylthio substituents, making it less sterically hindered and electronically different.
4-Methylphenylboronic Acid Pinacol Ester: Similar but lacks the methylthio group, affecting its reactivity.
2-Methylphenylboronic Acid Pinacol Ester: Lacks the methylthio group, leading to different electronic properties.
Uniqueness:
2-Methyl-4-methylthiophenylboronic acid pinacol ester is unique due to the presence of both methyl and methylthio substituents on the phenyl ring. These groups can significantly influence the compound’s reactivity, making it a valuable reagent in specific synthetic applications where electronic and steric effects are crucial.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-10-9-11(18-6)7-8-12(10)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPZIHCLZQKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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